Veratridine

Vue d'ensemble

Description

La vératiridine est un alcaloïde stéroïdien présent dans les plantes de la famille des lis, en particulier les genres Veratrum et Schoenocaulon. Elle est connue pour ses propriétés neurotoxiques puissantes, qui découlent de sa capacité à se lier aux canaux ioniques sodiques dépendants du voltage et à empêcher leur inactivation dans les cellules nerveuses, cardiaques et musculaires squelettiques . Ce composé augmente l'excitabilité nerveuse et les concentrations intracellulaires d'ions calcium, ce qui en fait un outil précieux en recherche scientifique.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La vératiridine peut être synthétisée par une série de réactions organiques complexes. La voie de synthèse implique généralement l'estérification de la véracevine par l'acide vératrique. Les conditions de réaction nécessitent souvent l'utilisation d'acides ou de bases forts comme catalyseurs et peuvent impliquer plusieurs étapes de purification pour isoler le produit souhaité .

Méthodes de Production Industrielle : La production industrielle de vératiridine n'est généralement pas courante en raison de sa disponibilité à partir de sources naturelles. Lorsqu'elle est synthétisée industriellement, elle implique une extraction à grande échelle à partir de plantes comme le Veratrum album et le Schoenocaulon officinale. Le processus d'extraction comprend la formation de sels de nitrate, suivie de la précipitation de la forme sulfate insoluble .

Analyse Des Réactions Chimiques

Types de Réactions : La vératiridine subit diverses réactions chimiques, notamment :

Oxydation : La vératiridine peut être oxydée pour former différents dérivés, ce qui peut modifier son activité biologique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la molécule de vératiridine.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de vératiridine ayant des propriétés neurotoxiques modifiées, tandis que la réduction peut conduire à la formation de composés moins actifs .

4. Applications de la Recherche Scientifique

La vératiridine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée pour étudier les mécanismes du fonctionnement des canaux ioniques et les effets des neurotoxines sur les processus cellulaires.

Biologie : La vératiridine est utilisée dans la recherche sur l'excitabilité nerveuse et la dynamique du calcium intracellulaire.

Médecine : Elle sert d'outil pour enquêter sur la physiopathologie des maladies impliquant les canaux ioniques sodiques, telles que l'épilepsie et les arythmies cardiaques.

Industrie : Bien qu'elle ne soit pas largement utilisée dans l'industrie, les propriétés de la vératiridine en font un candidat pour le développement de nouveaux agents pharmacologiques

5. Mécanisme d'Action

La vératiridine exerce ses effets en se liant aux canaux ioniques sodiques dépendants du voltage, empêchant leur inactivation. Cette liaison augmente la perméabilité de la membrane cellulaire aux ions sodium, ce qui entraîne une dépolarisation prolongée et une excitabilité nerveuse accrue. L'afflux d'ions sodium qui en résulte déclenche également une augmentation secondaire des concentrations intracellulaires d'ions calcium, renforçant encore l'excitabilité cellulaire .

Applications De Recherche Scientifique

Veratridine has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of ion channel function and the effects of neurotoxins on cellular processes.

Biology: this compound is employed in research on nerve excitability and intracellular calcium dynamics.

Medicine: It serves as a tool to investigate the pathophysiology of diseases involving sodium ion channels, such as epilepsy and cardiac arrhythmias.

Industry: Although not widely used industrially, this compound’s properties make it a candidate for developing new pharmacological agents

Mécanisme D'action

Veratridine exerts its effects by binding to voltage-gated sodium ion channels, preventing their inactivation. This binding increases the permeability of the cell membrane to sodium ions, leading to prolonged depolarization and increased nerve excitability. The resultant influx of sodium ions also triggers a secondary increase in intracellular calcium ion concentrations, further enhancing cellular excitability .

Comparaison Avec Des Composés Similaires

La vératiridine est unique parmi les alcaloïdes stéroïdiens en raison de son action spécifique sur les canaux ioniques sodiques. Les composés similaires comprennent :

Aconitine : Un autre alcaloïde qui affecte les canaux ioniques sodiques, mais qui a un site de liaison et un mécanisme différents.

Batrachotoxine : Une neurotoxine puissante qui cible également les canaux ioniques sodiques, mais avec une affinité plus élevée et des effets différents.

Tétrodotoxine : Contrairement à la vératiridine, la tétrodotoxine bloque les canaux ioniques sodiques, empêchant la dépolarisation

L'unicité de la vératiridine réside dans sa capacité à augmenter la perméabilité aux ions sodium sans bloquer complètement les canaux, ce qui en fait un outil précieux pour l'étude de la dynamique des canaux ioniques et de la neurotoxicité.

Propriétés

Key on ui mechanism of action |

THE EFFECTS OF VERATRIDINE ON EXCITABLE TISSUES ARE PREDICTABLE, BASED ON ITS ABILITY TO ENHANCE SODIUM PERMEABILITY. EFFECTS INCLUDE, AMONG OTHERS, RELEASE OF NEUROTRANSMITTERS, HORMONES, DRUGS TAKEN UP BY NERVE ENDINGS, ETC. |

|---|---|

Numéro CAS |

71-62-5 |

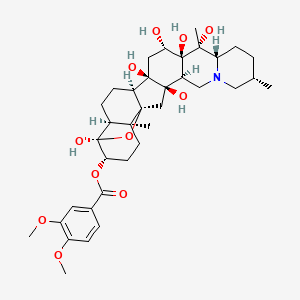

Formule moléculaire |

C36H51NO11 |

Poids moléculaire |

673.8 g/mol |

Nom IUPAC |

[(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1 |

Clé InChI |

FVECELJHCSPHKY-GWZHQCNKSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

SMILES isomérique |

CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O |

SMILES canonique |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

Apparence |

White powder |

Color/Form |

YELLOWISH-WHITE, AMORPHOUS POWDER |

melting_point |

180 °C |

Key on ui other cas no. |

71-62-5 |

Description physique |

Yellowish-white solid; [Merck Index] |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Solubilité |

SOL IN WATER; SLIGHTLY SOL IN ETHER |

Synonymes |

4α,9-Epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.